molecular formula C18H8S4 B085858 Tetrathianaphthacene CAS No. 193-44-2

Tetrathianaphthacene

Cat. No. B085858
CAS RN: 193-44-2
M. Wt: 352.5 g/mol
InChI Key: JIIYLLUYRFRKMG-UHFFFAOYSA-N
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Description

Tetrathianaphthacene, also known as TTN, is a polycyclic aromatic hydrocarbon that has been extensively studied for its potential applications in materials science and electronics. TTN is a highly conjugated molecule that exhibits remarkable electronic properties, including high electron mobility and excellent charge transport. In recent years, TTN has gained increasing attention from researchers due to its unique chemical structure and promising applications in various fields.

Mechanism Of Action

The mechanism of action of Tetrathianaphthacene is still not fully understood, but it is believed to involve the interaction of Tetrathianaphthacene with other molecules and the transfer of electrons between them. Tetrathianaphthacene is a highly conjugated molecule that can easily donate or accept electrons, making it a promising candidate for use in electronic devices.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of Tetrathianaphthacene. However, some studies have suggested that Tetrathianaphthacene may have antioxidant and anti-inflammatory properties, making it a potential candidate for use in biomedical applications.

Advantages And Limitations For Lab Experiments

The advantages of using Tetrathianaphthacene in lab experiments include its excellent charge transport properties, its high electron mobility, and its potential applications in various fields. However, the limitations of using Tetrathianaphthacene include its complex synthesis process, its high cost, and its limited solubility in common solvents.

Future Directions

There are several future directions for research on Tetrathianaphthacene. One area of interest is the development of new synthesis methods for Tetrathianaphthacene that are more efficient and cost-effective. Another area of interest is the investigation of Tetrathianaphthacene's potential applications in biomedical research, including its potential use as an antioxidant or anti-inflammatory agent. Additionally, further research is needed to fully understand the mechanism of action of Tetrathianaphthacene and its interactions with other molecules.

Synthesis Methods

The synthesis of Tetrathianaphthacene is a complex process that involves several steps. One of the most common methods for synthesizing Tetrathianaphthacene is through the reaction of 1,4-dithiin with 1,4-dibromonaphthalene. This reaction produces a dimeric intermediate, which can be converted into Tetrathianaphthacene through a series of chemical reactions. Other methods for synthesizing Tetrathianaphthacene include the use of palladium-catalyzed coupling reactions and the use of radical reactions.

Scientific Research Applications

Tetrathianaphthacene has been extensively studied for its potential applications in various fields, including materials science, electronics, and optoelectronics. Tetrathianaphthacene exhibits excellent charge transport properties, making it a promising candidate for use in electronic devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). Tetrathianaphthacene has also been investigated for its potential use in sensors, catalysis, and biomedical applications.

properties

CAS RN

193-44-2

Product Name

Tetrathianaphthacene

Molecular Formula

C18H8S4

Molecular Weight

352.5 g/mol

IUPAC Name

9,10,19,20-tetrathiahexacyclo[9.9.2.02,7.08,22.012,17.018,21]docosa-1,3,5,7,11(22),12,14,16,18(21)-nonaene

InChI

InChI=1S/C18H8S4/c1-2-6-10-9(5-1)15-13-14-16(10)20-22-18(14)12-8-4-3-7-11(12)17(13)21-19-15/h1-8H

InChI Key

JIIYLLUYRFRKMG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C4C5=C2SSC5=C6C=CC=CC6=C4SS3

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C5=C2SSC5=C6C=CC=CC6=C4SS3

Other CAS RN

193-44-2

Pictograms

Irritant; Health Hazard

Origin of Product

United States

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